
Lincomycin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lincomycin-d3 is a deuterated form of lincomycin, a lincosamide antibiotic derived from the bacterium Streptomyces lincolnensis. This compound is primarily used in scientific research to study the behavior and fate of lincomycin in various environments. The deuterium labeling allows for precise tracking and analysis in experimental settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lincomycin-d3 is synthesized by incorporating deuterium atoms into the lincomycin molecule. The process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method involves the use of deuterated methanol as a solvent and deuterated hydrochloric acid for the reaction .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves fermentation of Streptomyces lincolnensis to produce lincomycin, followed by chemical modification to introduce deuterium atoms. The use of large-scale fermentation tanks and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lincomycin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Substitution reactions involve replacing functional groups with other atoms or groups, often using reagents like thionyl chloride
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce sulfoxides or sulfones, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Lincomycin-d3 is extensively used in scientific research, including:
Environmental Science: To study the behavior and fate of lincomycin in ecosystems, including its distribution, degradation, and persistence in soil and water systems.
Analytical Chemistry: As a standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of lincomycin residues in various samples.
Pharmacokinetics: To study the absorption, distribution, metabolism, and excretion of lincomycin in biological systems.
Mecanismo De Acción
Lincomycin-d3, like lincomycin, inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S bacterial ribosomal subunit. This binding interferes with the translocation of peptidyl-tRNA, thereby inhibiting the elongation of the peptide chain and ultimately leading to bacterial cell death .
Comparación Con Compuestos Similares
Lincomycin-d3 is similar to other lincosamide antibiotics, such as clindamycin. it is unique due to its deuterium labeling, which allows for more precise tracking and analysis in research settings. Other similar compounds include:
Clindamycin: A semi-synthetic derivative of lincomycin with higher efficacy and a broader spectrum of activity.
Pirlimycin: Another lincosamide antibiotic used primarily in veterinary medicine.
This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in experimental and analytical applications .
Propiedades
Fórmula molecular |
C18H34N2O6S |
|---|---|
Peso molecular |
409.6 g/mol |
Nombre IUPAC |
(2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1/i3D3 |
Clave InChI |
OJMMVQQUTAEWLP-WVFSWRGUSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)O)CCC |
SMILES canónico |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




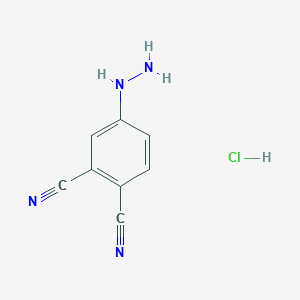
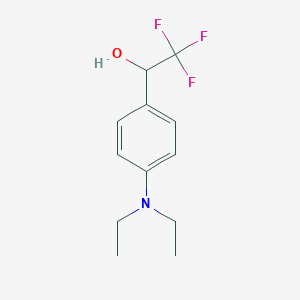
![N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13705977.png)


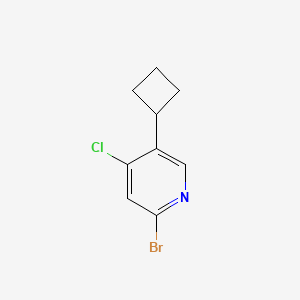
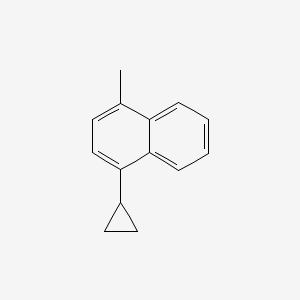
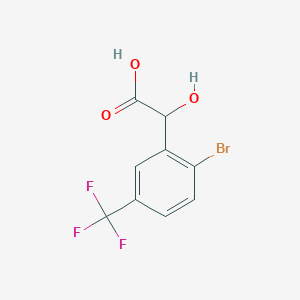
![2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol](/img/structure/B13706022.png)

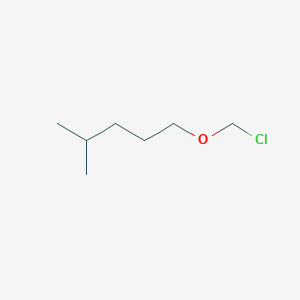
![1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine](/img/structure/B13706038.png)
